molecular formula C17H24ClN3O2 B4043798 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol

2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol

Cat. No.: B4043798
M. Wt: 337.8 g/mol
InChI Key: CVYRTDOEESFPEW-UHFFFAOYSA-N
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Description

2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol is a useful research compound. Its molecular formula is C17H24ClN3O2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.1557047 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Pyrazole derivatives are synthesized through various methods, demonstrating the versatility of pyrazole chemistry in organic synthesis. For instance, Nayak and Poojary (2019) described the synthesis and characterization of a pyrazole derivative with potential applications in medicinal chemistry, highlighting its interaction with biological receptors through docking studies (Nayak & Poojary, 2019).

Catalytic Applications

Research on pyrazole-based ligands has explored their use in catalysis. Ainooson et al. (2011) investigated pyrazolyl iron, cobalt, nickel, and palladium complexes for ethylene oligomerization, showing the influence of ligand structure on catalytic performance (Ainooson et al., 2011).

Material Science

In the context of materials science, the incorporation of pyrazole derivatives into polymers and other materials has been explored to modify their physical and chemical properties. Bakkali-Hassani et al. (2018) discussed the use of aminoalcohols in the synthesis of polymers, showcasing the role of these compounds in developing new materials with tailored properties (Bakkali-Hassani et al., 2018).

Environmental and Analytical Chemistry

Compounds similar to the one inquired about have been utilized in environmental and analytical chemistry, such as in the development of sensors and the study of molecular interactions. Orellana et al. (1995) demonstrated the use of fluorescent dyes in the optical sensing of alcohols, indicating the potential of pyrazole-related compounds in creating sensitive and selective chemical sensors (Orellana et al., 1995).

Properties

IUPAC Name

2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl-[(3-ethoxyphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-4-23-15-7-5-6-14(10-15)11-21(8-9-22)12-16-13(2)19-20(3)17(16)18/h5-7,10,22H,4,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYRTDOEESFPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CCO)CC2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol
Reactant of Route 6
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2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-ethoxybenzyl)amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.